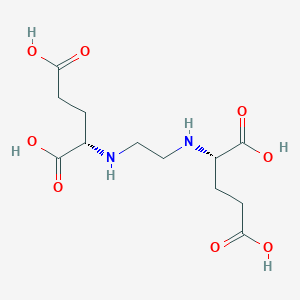

(S,S)-N,Nprime-Ethylenediglutamic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S,S)-N,Nprime-Ethylenediglutamic Acid is a chiral compound with significant applications in various fields, including chemistry, biology, and environmental science. This compound is known for its ability to form stable chelates with metal ions, making it useful in various industrial and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-N,Nprime-Ethylenediglutamic Acid typically involves the reaction of ethylenediamine with glutamic acid. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure the formation of the desired chiral product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: (S,S)-N,Nprime-Ethylenediglutamic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(S,S)-N,Nprime-Ethylenediglutamic Acid has a wide range of scientific research applications, including:

Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various chemical reactions and processes.

Biology: Employed in studies involving metal ion transport and detoxification in biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal ion-related disorders.

Mechanism of Action

The mechanism of action of (S,S)-N,Nprime-Ethylenediglutamic Acid involves its ability to chelate metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, including:

Metal Ion Transport: Facilitates the transport and removal of metal ions in biological and environmental systems.

Detoxification: Helps in the detoxification of heavy metals by forming stable, non-toxic complexes that can be easily removed from the system.

Comparison with Similar Compounds

Ethylenediamine Disuccinic Acid: Another chelating agent with similar properties but different structural characteristics.

Nitrilotriacetic Acid: A chelating agent used in similar applications but with a different chemical structure.

Uniqueness: (S,S)-N,Nprime-Ethylenediglutamic Acid is unique due to its chiral nature, which can provide specific interactions with metal ions and other molecules. This chiral property can enhance its effectiveness in various applications compared to non-chiral chelating agents .

Biological Activity

(S,S)-N,N′-Ethylenediglutamic Acid (EDG) is a derivative of glutamic acid, characterized by its unique structure and biological properties. This compound has garnered attention in various fields, including pharmacology, plant biology, and biochemistry, due to its potential therapeutic applications and its role in biological signaling.

- Chemical Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 320.30 g/mol

- CAS Number : 34747-66-5

EDG is recognized as a biodegradable amino acid derivative and functions as a chelating agent, which can bind metal ions and potentially influence biological processes.

Neurotransmission and Neurological Effects

EDG has been studied for its effects on neurotransmission, primarily through its relationship with glutamate receptors. Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing crucial roles in synaptic plasticity, learning, and memory. EDG may act as an antagonist at metabotropic glutamate receptors (mGluRs), affecting neuronal signaling pathways involved in these cognitive functions .

Table 1: Effects of EDG on Neurotransmission

| Study | Model | Findings |

|---|---|---|

| Rat forebrain synaptoneurosomes | Moderate antagonist activity at mGluRs | |

| Tumor cell lines | Disruption of glutamine metabolism linked to reduced proliferation |

Role in Plant Physiology

Recent research has highlighted the signaling role of glutamate in plants, where it regulates various physiological processes including root architecture, pollen germination, and response to abiotic stress . EDG's structural similarity to glutamate suggests it may also participate in these signaling pathways.

Case Study: Glutamate Signaling in Arabidopsis

- Objective : To investigate the role of EDG in root architecture.

- Method : Application of EDG to Arabidopsis seedlings.

- Results : Enhanced lateral root growth and altered primary root length were observed, indicating that EDG may modulate auxin signaling pathways .

Therapeutic Potential

The potential therapeutic applications of EDG are under investigation, particularly regarding its ability to modulate metabolic pathways associated with cancer. By interfering with glutamine metabolism—critical for tumor growth—EDG may serve as a promising candidate for cancer therapy. Studies indicate that compounds targeting glutamine metabolism can disrupt tumor proliferation and enhance the efficacy of existing treatments .

Properties

CAS No. |

37173-77-6 |

|---|---|

Molecular Formula |

C12H20N2O8 |

Molecular Weight |

320.30 g/mol |

IUPAC Name |

(2S)-2-[2-[[(1S)-1,3-dicarboxypropyl]amino]ethylamino]pentanedioic acid |

InChI |

InChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t7-,8-/m0/s1 |

InChI Key |

YALOGARCTWURTE-YUMQZZPRSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NCCN[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NCCNC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.